
Ziagen
Vue d'ensemble
Description
Le sulfate d'abacavir est un analogue nucléosidique carbocyclique synthétique utilisé principalement comme médicament antiviral. Il est couramment utilisé en association avec d'autres agents antirétroviraux pour le traitement de l'infection par le virus de l'immunodéficience humaine (VIH). Le sulfate d'abacavir est connu pour sa capacité à inhiber l'enzyme transcriptase inverse, qui est cruciale pour la réplication du VIH .
Méthodes De Préparation
La synthèse du sulfate d'abacavir implique plusieurs étapes clés. Une méthode courante commence par un composé di-haloaminopyrimidine approprié, qui est réagi avec un aminoalcool pour former un composé intermédiaire. Cet intermédiaire est ensuite cyclisé pour donner un composé intermédiaire clé, suivi du déplacement d'un atome de chlore par la cyclopropylamine pour produire l'abacavir sous forme de base libre . La base libre est ensuite convertie en sa forme de sel de sulfate. Les méthodes de production industrielle font souvent appel à des groupes protecteurs et à des conditions réactionnelles spécifiques pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le sulfate d'abacavir subit diverses réactions chimiques, notamment :
Oxydation : Le sulfate d'abacavir peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.
Hydrolyse : Le composé est sensible à l'hydrolyse, en particulier en milieu acide, ce qui entraîne la dégradation de la molécule.
Substitution : Le déplacement des atomes de chlore par d'autres groupes, tels que la cyclopropylamine, est une étape clé de sa synthèse
Les réactifs couramment utilisés dans ces réactions comprennent la cyclopropylamine, la di-haloaminopyrimidine et divers groupes protecteurs. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement à la formation du sulfate d'abacavir .
Applications de la recherche scientifique
Le sulfate d'abacavir a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des analogues nucléosidiques et de leurs propriétés chimiques.
Biologie : Le sulfate d'abacavir est utilisé dans la recherche sur le VIH et d'autres infections virales, contribuant à la compréhension des mécanismes de réplication et d'inhibition virales.
Médecine : Le composé est un élément essentiel du traitement antirétroviral pour les patients infectés par le VIH, souvent utilisé en association avec d'autres médicaments pour améliorer l'efficacité et réduire la résistance.
Industrie : Le sulfate d'abacavir est produit à l'échelle industrielle pour un usage pharmaceutique, avec des recherches axées sur l'amélioration des méthodes de production et la garantie de la stabilité et de la pureté du produit final
Mécanisme d'action
Le sulfate d'abacavir agit en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication du VIH. Une fois dans l'organisme, le sulfate d'abacavir est converti en sa forme active, le carbovir triphosphate. Cette forme active imite le substrat naturel de l'enzyme, la désoxyguanosine triphosphate, et s'incorpore à l'ADN viral. Cette incorporation conduit à la terminaison de la chaîne d'ADN, empêchant le virus de se répliquer .
Applications De Recherche Scientifique
Treatment of HIV-1 Infection
Ziagen is indicated for the treatment of HIV-1 infection in adults and children. Clinical trials have demonstrated its efficacy when used in combination with other antiretroviral medications, such as lamivudine and zidovudine. The following table summarizes key clinical trial findings regarding the efficacy of this compound:
Study | Population | Treatment Regimen | Efficacy Results |
---|---|---|---|
CNA3005 | 649 subjects | This compound + Lamivudine + Efavirenz | 82% achieved viral suppression at 48 weeks |
CNA3006 | 262 subjects | This compound + Lamivudine + Zidovudine | 78% achieved viral suppression at 48 weeks |
These studies highlight this compound's effectiveness in achieving sustained viral suppression when used as part of a combination therapy regimen.
Pediatric Use
This compound has also been studied for its safety and efficacy in pediatric populations. A notable case study presented at a Pediatric Drug Forum evaluated the pharmacokinetics and safety profile of abacavir in children. The findings indicated that abacavir is well-tolerated in pediatric patients, with similar efficacy observed compared to adult populations .
Pharmacokinetics and Bioequivalence Studies
Pharmacokinetic studies have shown that abacavir is rapidly absorbed, with peak plasma concentrations occurring within 1 to 2 hours post-administration. A bioequivalence study comparing generic formulations of abacavir with this compound demonstrated that both formulations achieved comparable pharmacokinetic profiles, supporting the interchangeability of these products .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it is associated with hypersensitivity reactions in some patients. Clinical trials reported that approximately 9% of participants experienced suspected hypersensitivity reactions, necessitating careful monitoring during treatment initiation . The following table outlines common adverse effects observed during clinical trials:
Adverse Effect | Incidence (%) |
---|---|
Hypersensitivity Reactions | 9% |
Elevated ALT | 6% |
Elevated AST | 6% |
Hypertriglyceridemia | 6% |
Mécanisme D'action
Abacavir sulfate works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Once inside the body, abacavir sulfate is converted to its active form, carbovir triphosphate. This active form mimics the natural substrate of the enzyme, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation leads to the termination of the DNA chain, preventing the virus from replicating .
Comparaison Avec Des Composés Similaires
Le sulfate d'abacavir fait partie de la classe des médicaments appelés inhibiteurs nucléosidiques de la transcriptase inverse (INTI). Les composés similaires comprennent :
Zidovudine : Un autre INTI utilisé dans le traitement du VIH.
Lamivudine : Souvent utilisé en association avec l'abacavir pour une efficacité accrue.
Emtricitabine : Un composé similaire avec une structure chimique légèrement différente mais un mécanisme d'action similaire
Le sulfate d'abacavir est unique en raison de sa structure chimique spécifique, qui lui permet d'être très efficace pour inhiber l'enzyme transcriptase inverse. Sa capacité à être utilisé en association avec d'autres agents antirétroviraux en fait un composant précieux du traitement du VIH .
Activité Biologique
Ziagen, the brand name for abacavir sulfate , is a synthetic carbocyclic nucleoside analogue primarily used in the treatment of HIV. Its biological activity is characterized by its mechanism of action, pharmacokinetics, safety profile, and clinical efficacy. This article synthesizes diverse research findings and case studies to provide a comprehensive overview of the biological activity of this compound.
Abacavir exerts its antiviral effects by inhibiting the HIV reverse transcriptase enzyme. Upon entering the cell, abacavir is converted into its active metabolite, carbovir triphosphate. This metabolite competes with deoxyguanosine-5′-triphosphate (dGTP) for incorporation into viral DNA. The lack of a 3′-OH group in carbovir triphosphate prevents further elongation of the DNA strand, effectively terminating viral replication .
Pharmacokinetics
The pharmacokinetic properties of abacavir have been extensively studied:
- Absorption : Abacavir is rapidly absorbed following oral administration, with a geometric mean absolute bioavailability of approximately 83% .
- Distribution : The volume of distribution is around 0.9 L/kg, indicating extensive tissue distribution.
- Metabolism : It is primarily metabolized in the liver via glucuronidation and does not significantly inhibit cytochrome P450 enzymes, suggesting minimal drug interactions .
- Elimination : The elimination half-life ranges from 1.5 to 2 hours in healthy individuals, with renal excretion accounting for a minor route of elimination .
Parameter | Value |
---|---|
Absolute Bioavailability | 83% |
Volume of Distribution | 0.9 L/kg |
Half-life | 1.5 - 2 hours |
Major Metabolism Pathway | Glucuronidation |
Safety Profile
Abacavir is generally well-tolerated; however, it is associated with hypersensitivity reactions in some patients, particularly those carrying the HLA-B*5701 allele. Symptoms can include fever, rash, gastrointestinal symptoms, and respiratory issues. Discontinuation of the drug typically leads to resolution of symptoms .
Adverse Events
A study involving 780 subjects reported that adverse events were largely mild to moderate. The most common were gastrointestinal disturbances and hypersensitivity reactions .
Clinical Efficacy
The effectiveness of this compound has been demonstrated in various clinical settings:
- Viral Load Reduction : In a longitudinal study, the proportion of patients achieving an HIV-1 RNA level below 50 copies/mL increased significantly from 44.6% at baseline to 90.8% after 24 months .
- CD4+ T-cell Count Improvement : The mean CD4+ T-cell count rose from 334.7 cells/mm³ at baseline to higher levels over time during treatment .
Case Studies
Several case studies highlight the practical application and outcomes associated with this compound:
- Pediatric Use : A case study on pediatric patients demonstrated that abacavir was effective in reducing viral loads and increasing CD4 counts, supporting its use in younger populations .
- Real-world Effectiveness : An observational study confirmed that patients treated with abacavir maintained viral suppression and had improved immune function over extended periods .
Propriétés
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSRBZIJNQHKT-FFKFEZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 77,000 mg/l @ 25 °C | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
188062-50-2, 2736655-48-2 | |
Record name | Abacavir sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abacavir sulfate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABACAVIR SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ABACAVIR SULFATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.